molecular formula C9H7BrN2O B1377614 3-Acetyl-7-bromo-4-azaindole CAS No. 1260385-55-4

3-Acetyl-7-bromo-4-azaindole

Cat. No. B1377614
M. Wt: 239.07 g/mol
InChI Key: XVGXOQVCAQKNHK-UHFFFAOYSA-N
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Description

3-Acetyl-7-bromo-4-azaindole is a chemical compound with the CAS number 1260385-55-4 . It is a derivative of azaindole, which is a class of compounds that exhibit significant biological activities . Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .


Synthesis Analysis

The synthesis of azaindoles often starts from 3-halosubstituted-2-aminopyridines . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . For example, 4-bromo-7-azaindole and (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester were coupled in the presence of Pd(PPh 3) 4 and potassium carbonate to produce a product in 85% yield .


Molecular Structure Analysis

Azaindoles and their derivatives possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

Azaindoles are interesting in terms of drug optimization strategies . Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Safety And Hazards

The safety data sheet for a related compound, 4-Bromo-7-azaindole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that there is ongoing interest in the development of new azaindole derivatives, including 3-Acetyl-7-bromo-4-azaindole, for potential therapeutic applications.

properties

IUPAC Name

1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXOQVCAQKNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220364
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-7-bromo-4-azaindole

CAS RN

1260385-55-4
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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